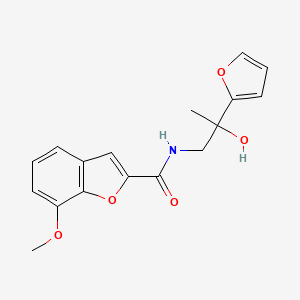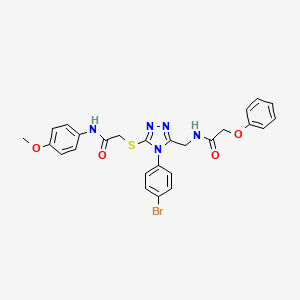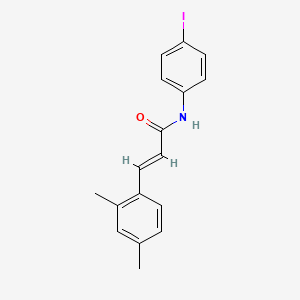
3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,4-dimethylphenyl)(4-iodophenyl)methanamine” is a chemical compound with the molecular formula C15H16IN and a molecular weight of 337.19871 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,4-dimethylphenyl group and a 4-iodophenyl group connected by a methanamine bridge .Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H16IN and a molecular weight of 337.19871 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources .科学的研究の応用
Polymerization and Material Science Applications
Radical Homopolymerization for Enhanced Oil Recovery
One study focused on the homopolymerization of a similar compound, emphasizing its application in enhanced oil recovery. The study synthesized the monomer via Ritter reaction and investigated its polymerization, which was successful only with a large amount of initiator, suggesting an iodine transfer polymerization mechanism. The polymer exhibited a low degree of polymerization and a glass transition temperature of 19.5 °C, indicating its potential in oil recovery applications (Huang et al., 2019).
Stereospecific Anionic Polymerization
Research into the anionic polymerization of N,N-dialkylacrylamides, including compounds structurally related to 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide, has revealed insights into producing polymers with varying molecular weight distributions and tacticity. The study showed that the polymers could be rich in isotactic configuration, affecting their physical properties and potential applications (Kobayashi et al., 1999).
Biocompatible Macromolecular Luminogens
A study on the synthesis and application of nonaromatic biocompatible macromolecular luminogens for sensing and removals of metal ions showcased the versatility of acrylamide derivatives in environmental and bioimaging applications. The synthesized polymers demonstrated sensitive detections/exclusions of Fe(III)/Cu(II) and excellent biocompatibility, underscoring their potential in multipurpose applications (Dutta et al., 2020).
Antipathogenic Activity
Acrylamide derivatives have been evaluated for their antipathogenic activity, with significant effects observed against Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Environmental and Corrosion Inhibition
Corrosion Inhibitors
Acrylamide derivatives have been explored as corrosion inhibitors for copper in nitric acid solutions. Studies demonstrate the effectiveness of these compounds in corrosion prevention, indicating their utility in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).
Safety and Hazards
特性
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(4-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBWBZBLUKUOQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
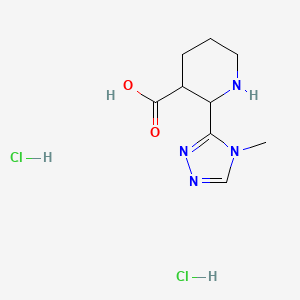
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid](/img/structure/B2602034.png)
![6-fluoro-1-methyl-7-piperidin-1-yl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2602035.png)
![tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate](/img/structure/B2602036.png)
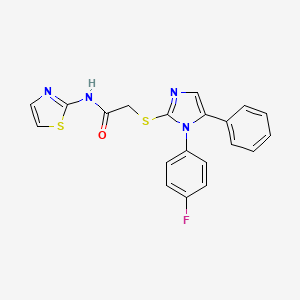
![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2602038.png)
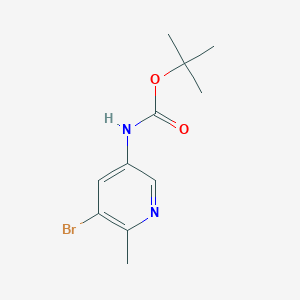

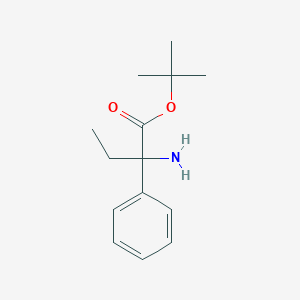

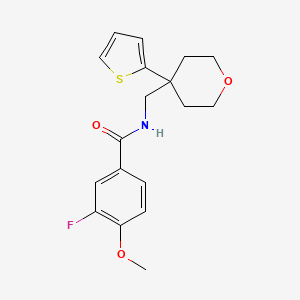
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2602048.png)
